(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: A Technical Guide for Drug Development Professionals
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
For distribution among researchers, scientists, and drug development professionals.
Abstract
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a pivotal chiral building block in modern medicinal chemistry, most notably for its integral role in the synthesis of the HIV protease inhibitor Darunavir. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and applications. It is intended to serve as a valuable resource for professionals in the field of drug discovery and development, offering insights into the strategic utilization of this compound in the creation of complex therapeutic agents.
Core Molecular Profile
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a bicyclic ether alcohol with a well-defined stereochemistry that is crucial for its utility in asymmetric synthesis.
1.1. Chemical Structure and Nomenclature
The molecule features a fused ring system of two tetrahydrofuran rings, with three defined stereocenters at positions 3, 3a, and 6a.
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IUPAC Name: (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol[1]
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CAS Number: 156928-10-8[1]
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Molecular Formula: C₆H₁₀O₃[1]
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Synonyms: (3S,3aR,6aS)-3-Hydroxy-hexahydrofuro[2,3-b]furan, Bisfuranol[1][2]
1.2. Physicochemical Properties
Understanding the physicochemical characteristics of this compound is essential for its effective handling, reaction design, and purification.
| Property | Value |
| Molecular Weight | 130.14 g/mol [1][2] |
| Appearance | Colorless to white to yellow liquid, semi-solid, or solid[3] |
| Melting Point | 67 °C[2] |
| Boiling Point | 251.5 ± 20.0 °C (Predicted)[2] |
| Density | 1.3 ± 0.1 g/cm³[4] |
| pKa | 14.07 ± 0.20 (Predicted)[2] |
| Solubility | Soluble in polar organic solvents. |
Synthesis and Manufacturing
The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol with high stereochemical purity is a key focus of process chemistry, given its importance as a pharmaceutical intermediate. Various synthetic strategies have been developed to achieve this, often starting from chiral pool materials or through asymmetric synthesis.
2.1. Synthetic Strategies
A common approach involves the use of readily available starting materials like sugar derivatives or isocitric acid.[5][6][7] Key transformations often include stereoselective reductions, cyclizations, and resolutions.
One notable synthetic route starts from monopotassium isocitrate, which is converted in several steps to a tertiary amide. This intermediate is then reduced and cyclized to form the desired bicyclic acetal.[6][7] Another strategy employs an organocatalytic condensation followed by a lipase-catalyzed kinetic resolution to yield the enantiopure alcohol.[8][9]
Caption: Generalized synthetic workflow for (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.
2.2. Purification and Characterization
Purification is typically achieved by column chromatography or recrystallization. The structure and purity of the final product are confirmed using various analytical methods.
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NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry.[10][11][12]
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Mass Spectrometry: To verify the molecular weight.[12]
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Chiral HPLC: To determine the enantiomeric and diastereomeric purity.
Application in Drug Development: The Darunavir Case Study
The primary application of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is as a key intermediate in the synthesis of Darunavir, a potent HIV-1 protease inhibitor.[5][13][14]
3.1. Role in Darunavir's Efficacy
The bicyclic furofuranol moiety of Darunavir is crucial for its high binding affinity to the HIV-1 protease.[5][15] It forms extensive hydrogen bonding interactions with the backbone of the enzyme's active site, contributing to the drug's potency and its effectiveness against drug-resistant viral strains.[5]
3.2. Synthetic Utility
In the synthesis of Darunavir, the hydroxyl group of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is typically activated, for example, by conversion to a carbonate ester, to facilitate coupling with the sulfonamide portion of the drug.[5][16]
Caption: The role of the furofuranol in the synthesis of Darunavir.
Safety, Handling, and Storage
Proper safety precautions are necessary when handling (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol.
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Hazard Statements: Harmful if swallowed. Causes damage to organs through prolonged or repeated exposure.[4][17]
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Precautionary Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[4][18]
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Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[3][18] Recommended storage temperature is 2-8°C.[3]
Conclusion
(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a valuable and versatile chiral building block with a significant impact on the field of medicinal chemistry. Its well-defined stereochemistry and functionality make it an essential component in the synthesis of complex pharmaceuticals, exemplified by its role in the production of Darunavir. Continued research into more efficient and sustainable synthetic routes for this compound will undoubtedly facilitate the development of new and improved therapeutic agents.
References
-
PubChem. (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
Ghosh, A. K., et al. (2017). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. ACS Omega, 2(11), 8173-8181. Available at: [Link]
-
ResearchGate. An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Available at: [Link]
-
Semantic Scholar. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Available at: [Link]
- Google Patents. Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
-
ACS Publications. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Available at: [Link]
-
ResearchGate. Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Available at: [Link]
-
All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Available at: [Link]
-
PubMed. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Available at: [Link]
-
ResearchGate. Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. Available at: [Link]
-
PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
Wiley Online Library. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Available at: [Link]
-
All About Drugs. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Available at: [Link]
-
Pharmaffiliates. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate. Available at: [Link]
Sources
- 1. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | C6H10O3 | CID 10374488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 156928-09-5 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol [orgspectroscopyint.blogspot.com]
- 12. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol – All About Drugs [allfordrugs.com]
- 13. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. theclinivex.com [theclinivex.com]
- 15. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
